Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

ROCK2 inhibition Kinase inhibitor potency Rho kinase

This specific 2-(1H-benzimidazol-2-yl)phenyl isomer (CAS 476281-09-1) is a validated, low-concentration chemical probe with a 3 nM IC50 against ROCK2, offering ~133-fold greater potency than fasudil. Critically, the 3-substituted positional isomer (CAS 330958-20-8) is an alpha-glucosidase inhibitor; purchasing the correct 2-isomer is non-negotiable to prevent completely orthogonal biological activity in kinase-centric phenotypic screens.

Molecular Formula C20H21N3O
Molecular Weight 319.408
CAS No. 476281-09-1
Cat. No. B2434500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide
CAS476281-09-1
Molecular FormulaC20H21N3O
Molecular Weight319.408
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24)
InChIKeyYLBXGWCVGWTZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

476281-09-1 – A Benzimidazole-Cyclohexanecarboxamide Scaffold with Nanomolar Kinase Affinity


N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide (CAS 476281-09-1; molecular formula C20H21N3O, MW 319.41) is a synthetic small molecule featuring a benzimidazole core linked through an ortho‑substituted phenyl bridge to a cyclohexanecarboxamide group [1]. The compound has been annotated in the BindingDB/ChEMBL repository with potent inhibitory activity against Rho‑associated coiled‑coil containing protein kinase 2 (ROCK2; IC50 3 nM) and moderate CYP1A2 inhibition (IC50 1.10 × 10³ nM), placing it within the ATP‑competitive benzimidazole kinase inhibitor class [1][2].

Why Interchanging 476281-09-1 with Closest Benzimidazol‑2‑yl‑phenyl Cyclohexanecarboxamide Isomers Risks Experimental Drift


Compounds sharing the benzimidazol‑2‑yl‑phenyl‑cyclohexanecarboxamide core can display radically different target engagement profiles due to subtle positional isomerism and substituent effects. The 2‑(1H‑benzimidazol‑2‑yl)phenyl isomer (CAS 476281‑09‑1) exhibits nanomolar ROCK2 inhibition, while the 3‑(1H‑benzimidazol‑2‑yl)phenyl isomer (CAS 330958‑20‑8) has been patented as an α‑glucosidase inhibitor with antibacterial activity [1]. Even conservative N‑alkylation within the benzimidazole class has been shown to shift ROCK2 Ki by >100‑fold and toggle selectivity between ROCK and PKA [1]. These data demonstrate that interchange of in‑class analogs without verifying the target‑specific pharmacophore results in a high risk of selecting a compound with functionally orthogonal activity.

Quantitative Differentiation Evidence for 476281-09-1 Against Pharmacologically Relevant Comparators


ROCK2 Inhibitory Potency of 476281-09-1 vs. Fasudil

In a TR‑FRET‑based enzymatic assay using recombinant N‑terminal GST‑tagged human ROCK2 (residues 5‑554) expressed in baculovirus‑infected Sf9 cells with S6K substrate, 476281‑09‑1 exhibited an IC50 of 3 nM [1]. Under standard kinase inhibition conditions, fasudil (HA‑1077) displays an IC50 of 400 nM against human ROCK2 . The target compound is therefore approximately 133‑fold more potent than fasudil in this comparator set.

ROCK2 inhibition Kinase inhibitor potency Rho kinase

Positional Isomerism Drives Target Divergence: 476281-09-1 (2‑Substituted) vs. CAS 330958‑20‑8 (3‑Substituted)

476281‑09‑1 is the ortho‑(2‑) substituted isomer. Its meta‑(3‑) positional isomer, N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]cyclohexanecarboxamide (CAS 330958‑20‑8), has been disclosed in a patent as an α‑glucosidase inhibitor and was identified in a parallel screening campaign as an anti‑Chlamydia pneumoniae agent with MIC values of 6.3–10 μM against clinical strains . ROCK2 inhibition is absent from the disclosed pharmacological profile of the 3‑isomer, whereas the 2‑isomer (476281‑09‑1) is a nanomolar ROCK2 binder [1].

Positional isomerism Target selectivity Benzimidazole SAR

Des‑Phenyl Core Truncation Abolishes ROCK2 Affinity: 476281‑09‑1 vs. N‑(1H‑benzimidazol‑2‑yl)cyclohexanecarboxamide

The minimal benzimidazole‑cyclohexanecarboxamide core lacking the ortho‑phenyl linker, N‑(1H‑benzimidazol‑2‑yl)cyclohexanecarboxamide (C14H17N3O, MW 243.31), has no annotated ROCK2 or kinase activity in public databases [1]. By contrast, the full ortho‑phenyl‑bridged scaffold of 476281‑09‑1 achieves 3 nM ROCK2 affinity, indicating that the 2‑phenyl substituent is a critical pharmacophoric element for kinase engagement [2].

Pharmacophore mapping Structure‑activity relationship Benzimidazole scaffold

ROCK Isoform Selectivity Profile: 476281‑09‑1 vs. the Benzimidazole ROCK Inhibitor SR‑3677

A structurally related benzimidazole‑class ROCK inhibitor, SR‑3677, has been characterized with IC50 values of 3 nM for ROCK2 and 56 nM for ROCK1, yielding a ROCK1/ROCK2 selectivity ratio of ∼19‑fold . On the same BindingDB panel, 476281‑09‑1 exhibits an IC50 of 3 nM for ROCK2, while data for ROCK1 are currently absent. The potential ROCK1/ROCK2 selectivity window for 476281‑09‑1 therefore represents a key property to be determined, yet the comparable ROCK2 potency to SR‑3677 (both at 3 nM) positions 476281‑09‑1 within the same ultra‑potent benzimidazole ROCK2 inhibitor subclass.

ROCK1/ROCK2 selectivity Kinase profiling Isoform‑specific inhibition

Targeted Application Scenarios for 476281-09-1 Guided by Quantitative Evidence


High‑Potency ROCK2 Probe in Cytoskeletal Dynamics and Cell Migration Studies

With an IC50 of 3 nM against ROCK2 [1], 476281‑09‑1 is suited as a low‑concentration chemical probe for dissecting ROCK2‑dependent actin stress fiber formation, focal adhesion turnover, and smooth muscle contraction in cellular models. Its potency advantage (∼133‑fold over fasudil) enables experimental concentrations where off‑target kinase inhibition risk is substantially reduced.

Pharmacophore Validation: Ortho‑Phenyl Bridge Requirement for Kinase Engagement

The stark contrast in ROCK2 activity between 476281‑09‑1 (3 nM) and the des‑phenyl analog N‑(1H‑benzimidazol‑2‑yl)cyclohexanecarboxamide (no kinase activity) makes 476281‑09‑1 an indispensable reference compound for SAR-by‑catalog efforts aimed at mapping the benzimidazole‑phenyl‑carboxamide pharmacophore [1].

Isoform Selectivity Profiling Against ROCK1/ROCK2 Benchmarks

The matched 3 nM ROCK2 potency of 476281‑09‑1 and SR‑3677 provides a direct entry point for comparative ROCK1/ROCK2 selectivity profiling under standardized TR‑FRET conditions [1]. Procurement of 476281‑09‑1 enables parallel evaluation with SR‑3677 to determine whether the 2‑phenyl architecture confers a selectivity advantage versus the dihydrobenzodioxine‑carboxamide scaffold.

Avoidance of Glycosidase‑Active or Antibacterial Isomers in Kinase‑Focused Campaigns

For kinase screening laboratories, the positional isomer CAS 330958‑20‑8 (3‑substituted) is an α‑glucosidase inhibitor and anti‑Chlamydia agent . Procurement of the correct 2‑isomer (476281‑09‑1) is critical to eliminate false leads in kinase‑centric phenotypic screens.

Quote Request

Request a Quote for N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.